tert-butyl N-methyl-N-[3-(methylamino)cyclohexyl]carbamate
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Overview
Description
tert-butyl N-methyl-N-[3-(methylamino)cyclohexyl]carbamate: is a chemical compound with the molecular formula C12H24N2O2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-methyl-N-[3-(methylamino)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with N-methylcyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl chloroformate and N-methylcyclohexylamine. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-methyl-N-[3-(methylamino)cyclohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium methoxide (NaOMe) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
tert-butyl N-methyl-N-[3-(methylamino)cyclohexyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-[3-(methylamino)cyclohexyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-methyl-N-[3-(methylamino)cyclobutyl]carbamate
- tert-butyl N-methylcarbamate
- tert-butyl (3-(methylamino)propyl)carbamate
Uniqueness
tert-butyl N-methyl-N-[3-(methylamino)cyclohexyl]carbamate is unique due to its specific structure, which includes a cyclohexyl ring and a methylamino group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
1782817-42-8 |
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Molecular Formula |
C13H26N2O2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[3-(methylamino)cyclohexyl]carbamate |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(5)11-8-6-7-10(9-11)14-4/h10-11,14H,6-9H2,1-5H3 |
InChI Key |
VXLMNYAPSXXYGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCC(C1)NC |
Purity |
95 |
Origin of Product |
United States |
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